molecular formula C11H10BrFN2O2 B14915061 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one

Cat. No.: B14915061
M. Wt: 301.11 g/mol
InChI Key: KDUZPPMMTUYNIU-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 3-bromo-5-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 3-bromo-5-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of oxidized piperazin-2-one derivatives.

    Reduction: Formation of reduced piperazin-2-one derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-fluorobenzoyl)piperazin-2-one
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H10BrFN2O2

Molecular Weight

301.11 g/mol

IUPAC Name

4-(3-bromo-5-fluorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10BrFN2O2/c12-8-3-7(4-9(13)5-8)11(17)15-2-1-14-10(16)6-15/h3-5H,1-2,6H2,(H,14,16)

InChI Key

KDUZPPMMTUYNIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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